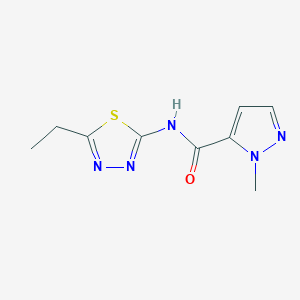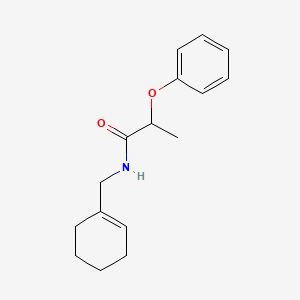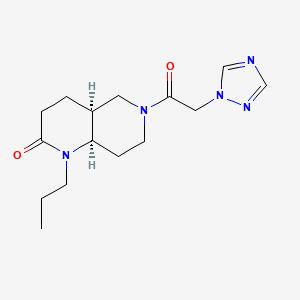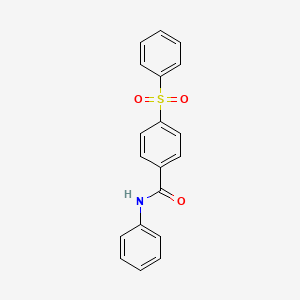![molecular formula C17H18Cl2N2O3 B5439732 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5439732.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF-DMA and belongs to the class of acetamide derivatives. The chemical structure of DMF-DMA consists of a morpholine ring, a furan ring, and a dichlorophenyl group.
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-inflammatory properties. Studies have shown that DMF-DMA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, DMF-DMA has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. Other areas of research include its potential use as an analgesic, anti-oxidant, and anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of DMF-DMA is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. DMF-DMA can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
DMF-DMA has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an important antioxidant. DMF-DMA can also reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, DMF-DMA can reduce the levels of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMF-DMA is its low toxicity and high stability. This makes it an ideal compound for in vitro and in vivo experiments. Additionally, DMF-DMA has a relatively low molecular weight, which allows it to easily penetrate cell membranes. However, one of the limitations of DMF-DMA is its relatively low water solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of DMF-DMA. One area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that DMF-DMA can reduce inflammation and oxidative stress in the brain, which are hallmarks of these diseases. Another area of research is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. DMF-DMA has been shown to modulate the immune response and reduce inflammation, which are key factors in these diseases. Finally, DMF-DMA could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, DMF-DMA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DMF-DMA involves a multi-step process that requires the use of various reagents and solvents. DMF-DMA has been extensively studied for its anti-inflammatory, anti-tumor, and antioxidant properties. It can modulate various signaling pathways and reduce inflammation and oxidative stress. DMF-DMA has several advantages for lab experiments, including low toxicity and high stability. However, its low water solubility can be a limitation in certain experiments. There are several future directions for the research of DMF-DMA, including its potential use in the treatment of neurodegenerative and autoimmune diseases, and as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of DMF-DMA involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3,4-dichloroaniline, which is reacted with morpholine and acetic anhydride to produce 3,4-dichloro-N-morpholin-4-ylaniline. This intermediate product is then reacted with furfural and sodium borohydride to produce DMF-DMA. The overall yield of this synthesis method is around 40%.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c18-14-4-3-12(8-15(14)19)16-10-21(5-7-24-16)11-17(22)20-9-13-2-1-6-23-13/h1-4,6,8,16H,5,7,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODLHQWKXGNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)


![1-[3-({3-[(3-hydroxyazetidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5439709.png)

![1-(4-fluorobenzoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5439729.png)

![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439750.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5439751.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)